Tetraethylsilane: A Comprehensive Technical Guide
Tetraethylsilane: A Comprehensive Technical Guide
CAS Number: 631-36-7
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetraethylsilane (TES) is an organosilicon compound with the chemical formula Si(C₂H₅)₄. It is a colorless, flammable liquid with a distinctive mild odor.[1] As a tetraalkylsilane, it consists of a central silicon atom bonded to four ethyl groups in a tetrahedral geometry. This structure imparts notable stability and specific reactivity, making it a valuable reagent and precursor in various chemical applications, including organic synthesis and materials science. This guide provides an in-depth overview of the properties, synthesis, and key reactions of tetraethylsilane, tailored for a scientific audience.
Properties of Tetraethylsilane
The physical and chemical properties of tetraethylsilane are summarized below.
Physical and Chemical Properties
| Property | Value | References |
| CAS Number | 631-36-7 | [1][2][3] |
| Molecular Formula | C₈H₂₀Si | [1][3] |
| Molecular Weight | 144.33 g/mol | [1][3] |
| Appearance | Clear, colorless to straw-colored liquid | [1][2] |
| Odor | Distinct mild odor | [1] |
| Boiling Point | 153-154 °C | [2][4] |
| Melting Point | -82.5 °C | [2][4] |
| Density | 0.761 g/mL at 25 °C | [2][4] |
| Refractive Index (n20/D) | 1.4263 | [2][4] |
| Solubility | Insoluble in water. | [1][2] |
Safety Information
Tetraethylsilane is a flammable liquid and should be handled with appropriate safety precautions.
| Hazard Statement | Precautionary Statement |
| H226: Flammable liquid and vapor | P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking. |
| H315: Causes skin irritation | P280: Wear protective gloves/protective clothing/eye protection/face protection. |
| H319: Causes serious eye irritation | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| H335: May cause respiratory irritation | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. |
Synthesis of Tetraethylsilane
Tetraethylsilane can be synthesized through several methods, with the Grignard and Wurtz reactions being the most common.
Grignard Reaction
The Grignard reaction provides a versatile route to tetraethylsilane by reacting silicon tetrachloride with an ethyl Grignard reagent, such as ethylmagnesium chloride.
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Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, place magnesium turnings. Add anhydrous diethyl ether to cover the magnesium. A solution of ethyl chloride in anhydrous diethyl ether is then added dropwise from the dropping funnel to initiate the formation of ethylmagnesium chloride. The reaction is typically initiated with a small crystal of iodine if necessary.
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Reaction with Silicon Tetrachloride: Once the Grignard reagent is formed, a solution of silicon tetrachloride in anhydrous diethyl ether is added dropwise to the stirred solution at a controlled temperature, typically 0-5 °C.
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Reaction Quenching and Workup: After the addition is complete, the reaction mixture is stirred for an additional period to ensure complete reaction. The reaction is then quenched by the slow addition of water.
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Purification: The organic layer is separated, dried over an anhydrous drying agent (e.g., anhydrous magnesium sulfate), and the solvent is removed by distillation. The resulting crude tetraethylsilane is then purified by fractional distillation. A typical procedure involves dissolving 16.7g (0.1 mol) of tetrachlorosilane (B154696) in methyl tertiary butyl ether, adding a catalytic amount of magnesium iodide, and then slowly adding the ethylmagnesium chloride solution. After reacting for 3 hours at 23 °C, the reaction is quenched with water, and the organic phase is separated, dried, and concentrated to yield tetraethylsilane.[1]
Wurtz-type Reaction
The Wurtz reaction involves the coupling of an ethyl halide with silicon tetrachloride in the presence of a reactive metal, typically sodium.
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Reaction Setup: A three-necked flask is fitted with a reflux condenser, a mechanical stirrer, and a dropping funnel. The apparatus is thoroughly dried and flushed with an inert gas (e.g., nitrogen or argon).
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Reactant Addition: Finely dispersed sodium metal is suspended in an anhydrous solvent such as dry ether or tetrahydrofuran. A mixture of ethyl chloride and silicon tetrachloride is then added dropwise from the dropping funnel to the stirred sodium suspension. The reaction is exothermic and the rate of addition should be controlled to maintain a gentle reflux.
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Reaction Completion and Workup: After the addition is complete, the mixture is refluxed for several hours to ensure the reaction goes to completion. The reaction mixture is then cooled, and the excess sodium is carefully destroyed by the slow addition of ethanol.
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Purification: The reaction mixture is filtered to remove sodium chloride and other solid byproducts. The filtrate is then washed with water, dried over an anhydrous drying agent, and the solvent is removed by distillation. The crude tetraethylsilane is purified by fractional distillation.
Key Reactions of Tetraethylsilane
Hydrolysis
While tetraethylsilane itself is insoluble in water and relatively stable, under certain conditions, particularly with acid or base catalysis, it can undergo hydrolysis. This reaction is more relevant to tetra-alkoxysilanes but the principles can be extended. The hydrolysis of the Si-C bond in tetraethylsilane is generally slow.
The hydrolysis would proceed in a stepwise manner, replacing ethyl groups with hydroxyl groups to form silanols, which can then condense to form siloxanes.
